molecular formula C5H6IN3O2 B3193992 ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate CAS No. 774608-90-1

ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B3193992
CAS No.: 774608-90-1
M. Wt: 267.02 g/mol
InChI Key: YMFLKRFMBPWDLT-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains an iodine atom, a triazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-ethoxy-2-iminoacetate hydrochloride with hydrazides under base-mediated conditions to form ethyl 2-(2-acylhydrazono)-2-aminoacetates, which can then be cyclized to form the triazole ring . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted triazoles.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the triazole ring.

    Hydrolysis: The major product is 5-iodo-1H-1,2,4-triazole-3-carboxylic acid.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. For example, triazole derivatives are known to inhibit ergosterol synthesis in fungi by blocking the P450-dependent enzyme (CYP 51), leading to antifungal activity . In other applications, the compound may interact with different molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 5-fluoro-1H-1,2,4-triazole-3-carboxylate

These compounds share the same triazole ring and ester functional group but differ in the halogen substituent. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties. This compound is unique due to the larger size and higher reactivity of the iodine atom compared to other halogens .

Properties

IUPAC Name

ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFLKRFMBPWDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672176
Record name Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774608-90-1
Record name Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
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